

GSK4027 co-crystal structure PDB ID 5MLJ confirmation

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Compound Focus: **GSK 4027**

Cat. No.: S529459

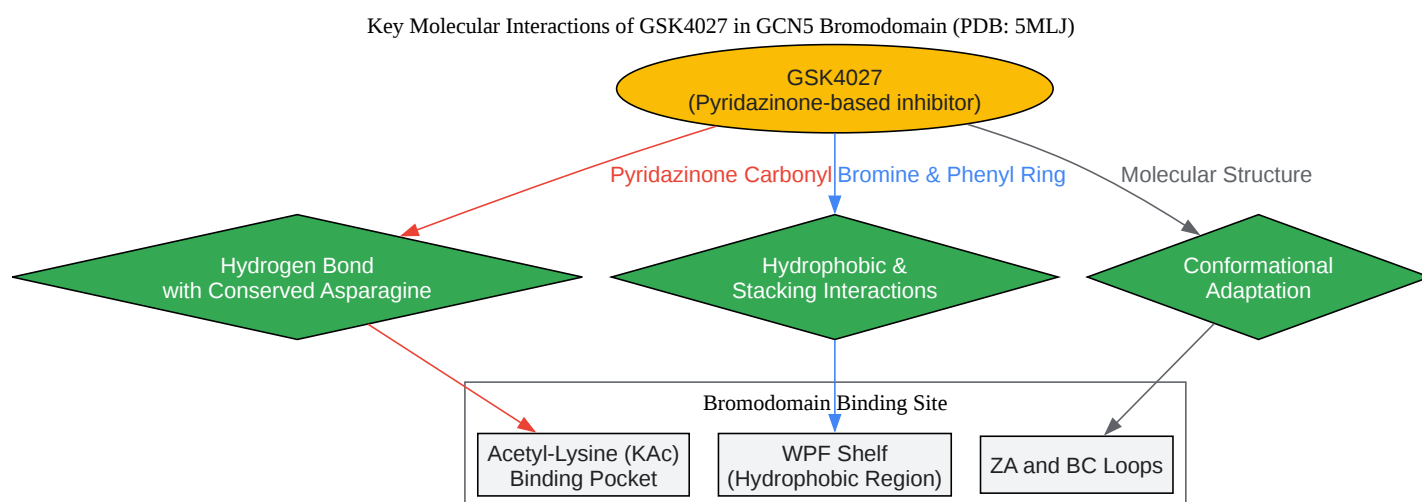
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Structural Confirmation and Key Features

The table below summarizes the core experimental details and key structural features of the 5MLJ structure:

Aspect	Details
PDB ID	5MLJ [1]
Target Protein	Bromodomain of Human GCN5 (KAT2A) [1]
Organism	<i>Homo sapiens</i> [1]
Ligand (Chemical Probe)	GSK4027 (referred to as "9ST" in the database) [1] [2]
Experimental Method	X-ray Diffraction [1]
Resolution	1.80 Å [1]
Key Binding Feature	Pyridazinone core acts as an acetyl-lysine (KAc) mimetic, forming a hydrogen bond with a conserved asparagine residue [3].

The high resolution of the structure allows for a clear view of the binding mode. The diagram below illustrates the key interactions between GSK4027 and the GCN5 bromodomain, which are characteristic of inhibitors targeting this protein family.



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Experimental Methodology

The data for the 5MLJ structure was generated using standard, high-quality structural biology techniques:

- **Protein Production & Crystallization:** The bromodomain of human GCN5 was expressed in *Escherichia coli*, purified, and co-crystallized with the GSK4027 ligand [1].
- **Data Collection & Structure Determination:** X-ray diffraction data was collected from a single crystal. The structure was then solved and refined using software like XDS for data reduction and REFMAC for refinement [1].

Context of GSK4027 as a Chemical Probe

GSK4027 was developed as a **chemical probe**, a tool compound with high potency and selectivity, to study the biological functions of the PCAF/GCN5 bromodomains [2].

- **High Selectivity:** It demonstrates exceptional selectivity, with **≥18,000-fold selectivity over the BET bromodomain family** and **≥70-fold selectivity over other non-BET bromodomains** in binding assays [2].
- **Cellular Activity:** GSK4027 is cell-penetrant and engages its target in cellular environments, making it a valuable tool for functional studies [2].

The structure of GSK4027 bound to GCN5 (5MLJ) has also served as a starting point for inhibitor development against other bromodomain targets, such as BPTF, highlighting the utility of this chemical scaffold [3].

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References

1. 5MLJ: Bromodomain of Human GCN5 with 4-bromo- ... [rcsb.org]
2. GSK4027 for PCAF and GCN5 Bromodomains [thesgc.org]
3. New design rules for developing potent, cell-active ... [pmc.ncbi.nlm.nih.gov]

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